molecular formula C25H22N4O6S B2928087 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851096-05-4

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Numéro de catalogue: B2928087
Numéro CAS: 851096-05-4
Poids moléculaire: 506.53
Clé InChI: JFXMXHIJHPUIDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzamide core substituted with a N-benzyl-N-methylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring at the 2-position, which is further substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Propriétés

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6S/c1-29(15-17-7-3-2-4-8-17)36(31,32)19-13-11-18(12-14-19)23(30)26-25-28-27-24(35-25)22-16-33-20-9-5-6-10-21(20)34-22/h2-14,22H,15-16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXMXHIJHPUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its antioxidant properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H23N3O3SC_{24}H_{23}N_3O_3S, and it features several functional groups that contribute to its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound exhibits significant scavenging activity against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Test Method Scavenging Activity (%) IC50 (µg/mL)
DPPH93.75 ± 0.477.12 ± 2.32
ABTSNot specifiedNot specified

The antioxidant activity was found to be more potent than that of standard antioxidants like butylated hydroxyanisole (BHA) .

The mechanism by which this compound exerts its antioxidant effects may involve the donation of hydrogen atoms to free radicals or the chelation of metal ions that catalyze oxidative reactions. This dual mechanism enhances its efficacy in reducing oxidative stress markers in vitro.

Study 1: In Vivo Antioxidant Effects

In a study assessing the in vivo effects of the compound on oxidative stress in rat models, it was observed that administration significantly reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity. These findings suggest a protective effect against lipid peroxidation and an enhancement of the endogenous antioxidant defense system .

Study 2: Anti-inflammatory Properties

Another aspect of the compound's biological activity is its anti-inflammatory potential . In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible role in treating inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Key Features

The compound is compared to analogues with modifications in:

  • Sulfamoyl substituents (e.g., diethyl, butyl-methyl).
  • Oxadiazole substituents (e.g., cyclopropyl, ethyl).
  • Aromatic/heterocyclic appendages (e.g., thiazole, benzothiazole).
Table 1: Structural and Functional Comparison
Compound Name Sulfamoyl Group Oxadiazole Substituent Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound N-Benzyl-N-methyl 2,3-Dihydrobenzo[b][1,4]dioxin 507.5 (calculated) Not explicitly reported; inferred enzyme inhibition
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide Diethyl Cyclopropyl 364.4 Unknown (structural focus)
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19) None (trifluoromethyl on benzamide) 2,3-Dihydrobenzo[b][1,4]dioxin ~440 (estimated) Adenylyl cyclase inhibition (IC₅₀ = 0.2 µM)
4-(Butyl-methyl-sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide Butyl-methyl Ethyl 366.4 (C16H22N4O4S) Unknown (structural focus)
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Sulfamoyl linked to thiadiazole Ethyl (thiadiazole) 492.6 Unreported; structural similarity to herbicide candidates

Physicochemical Properties

  • Solubility : The N-benzyl-N-methylsulfamoyl group increases hydrophobicity compared to diethylsulfamoyl () or unsubstituted benzamides ().
  • Stability : The oxadiazole ring is generally stable under physiological conditions, but the dioxin moiety may introduce susceptibility to metabolic oxidation .

Q & A

Q. What factorial designs are optimal for evaluating synergistic effects with adjuvant therapies?

  • Methodology : Central composite designs (CCD) test dose combinations (e.g., compound + cisplatin) in 3D tumor spheroids. Response surface methodology (RSM) models interaction terms, while isobolograms calculate combination indices (CI < 1 indicates synergy) .

Q. How should longitudinal studies be structured to assess chronic toxicity in preclinical models?

  • Methodology : Randomized block designs with split-split plots (e.g., dose groups × time points × organ systems) ensure statistical robustness. Histopathology (H&E staining) and serum biomarkers (ALT, creatinine) are monitored at 4-week intervals for 6 months. Kaplan-Meier survival curves compare treated vs. control cohorts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.